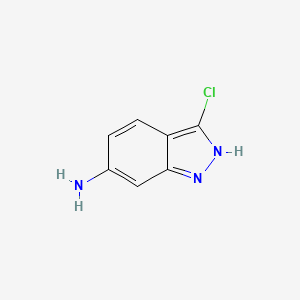

3-Chloro-1H-indazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRARKIFTNKQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564053 | |

| Record name | 3-Chloro-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21413-23-0 | |

| Record name | 3-Chloro-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-1H-indazol-6-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to the development of numerous therapeutics, including agents for oncology, inflammation, and infectious diseases.[1][2]

Within this important class of molecules, 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0) emerges as a particularly valuable building block for drug discovery and development.[3] Its structure is characterized by an indazole core with two critical functional groups: a chlorine atom at the 3-position and an amino group at the 6-position.[3] This specific arrangement provides medicinal chemists with versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 3-chloro group can act as a leaving group in nucleophilic substitution reactions, while the 6-amino group is a key site for amidation, reductive amination, and other derivatizations to build molecular complexity.[4] This guide offers an in-depth examination of the core physical and chemical properties of this compound, providing a technical foundation for researchers in the field.

Caption: Molecular structure of this compound.

Part 1: Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 21413-23-0 | [3],[5],[6] |

| Molecular Formula | C₇H₆ClN₃ | [3],[6] |

| Molecular Weight | 167.60 g/mol | [3],[6] |

| Appearance | Data not consistently available; likely a solid. | |

| Boiling Point | 408.7°C at 760 mmHg (Predicted) | [6] |

| Melting Point | Data not available. | |

| Solubility | Data not available; expected to be soluble in organic solvents like DMSO and alcohols. | |

| InChI | InChI=1/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [3] |

| SMILES | c1cc2c(cc1N)[nH]nc2Cl | [3] |

Note: Some physical properties, such as boiling point, are based on computational predictions and should be considered estimates.

Part 2: Chemical Properties, Reactivity, and Synthesis

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The indazole ring itself, the 3-chloro substituent, and the 6-amino group can all participate in a variety of chemical transformations.

Core Reactivity

The molecule's reactivity can be conceptually divided into three primary domains:

-

N-H Acidity and Alkylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This is a common strategy to block the N-H group or to introduce substituents that modulate the molecule's properties.

-

Nucleophilicity of the Amino Group: The 6-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and diazotization. These reactions are foundational for building out molecular diversity from the core scaffold.[4]

-

Substitution at the 3-Position: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), although the reactivity is influenced by the electron-rich nature of the fused ring system. This position allows for the introduction of various functionalities, including carbon, oxygen, nitrogen, and sulfur nucleophiles, further expanding the accessible chemical space.

Caption: Key reactivity pathways of this compound.

Plausible Synthetic Route

A common and effective method for the synthesis of amino-indazoles involves the chemical reduction of a corresponding nitro-indazole precursor. This approach is advantageous due to the commercial availability of various nitro-aromatic starting materials.

Protocol: Synthesis via Reduction of 3-Chloro-6-nitro-1H-indazole

This protocol describes a representative procedure for the reduction of 3-chloro-6-nitro-1H-indazole to the target compound. The choice of reducing agent is critical; tin(II) chloride in an acidic medium is a classic and robust method for this transformation.

-

Objective: To synthesize this compound from 3-chloro-6-nitro-1H-indazole.

-

Reaction: Ar-NO₂ → Ar-NH₂

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-6-nitro-1H-indazole (1.0 eq).

-

Expertise & Experience: The use of a reflux condenser is essential to prevent the loss of volatile solvent during heating. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although this specific reduction is often robust enough to be run in air.

-

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to the flask to dissolve or suspend the starting material.

-

Causality: Ethanol is often chosen as it is a good solvent for both the starting material and the tin(II) chloride reagent, facilitating a homogeneous reaction environment.

-

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid. Add this solution portion-wise to the stirred suspension of the nitro-indazole.

-

Causality: The reaction is exothermic, so portion-wise addition is a critical safety measure to control the temperature. The concentrated HCl creates the necessary acidic environment for the reduction to proceed efficiently.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC is a self-validating system for reaction monitoring. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is complete.

-

-

Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8).

-

Causality: Neutralization is required to quench the reaction and to ensure the product, an amine, is in its free base form, which is soluble in organic solvents and can be extracted. This step must be done slowly and with cooling, as the acid-base neutralization is highly exothermic.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Expertise & Experience: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase. The organic layers are combined for the next step.

-

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization.

-

Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes the final traces of water. Purification is necessary to remove any remaining starting material, reagents, or byproducts.

-

Part 3: Applications in Drug Discovery

The indazole scaffold is a validated pharmacophore in oncology and other therapeutic areas.[2] this compound serves as a key intermediate for compounds with potential biological activity.

-

Anticancer Agents: The 6-aminoindazole moiety is present in several compounds investigated for their anticancer properties.[4][7] Research has shown that derivatives synthesized from this core can exhibit potent antiproliferative activity against various human cancer cell lines.[4] For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine, derived from the parent compound, showed significant activity against human colorectal cancer cells while being non-toxic to normal cells.[4]

-

Antileishmanial Candidates: The related 3-chloro-6-nitro-1H-indazole scaffold has been used to synthesize derivatives with promising activity against Leishmania species, the parasites responsible for leishmaniasis.[1][8] This suggests that the 6-amino analogue could be a valuable starting point for developing novel treatments for this neglected tropical disease.

-

Kinase Inhibitors: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a critical family of enzymes in cell signaling and a major target class in oncology.[2] This makes this compound an attractive starting point for the design of novel kinase inhibitors.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary derived from typical Safety Data Sheets (SDS) for amine and chloro-aromatic compounds.

-

Hazard Classification: While a specific, universally adopted GHS classification may vary by supplier, related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C may be recommended.[12]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:21413-23-0 | Chemsrc [chemsrc.com]

- 6. CAS 21413-23-0 | this compound - Synblock [synblock.com]

- 7. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. 3-CHLORO-1H-INDAZOL-5-AMINE | 41330-49-8 [amp.chemicalbook.com]

3-Chloro-1H-indazol-6-amine CAS number 21413-23-0 data sheet

An In-Depth Technical Guide to 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0)

Introduction

This compound is a substituted indazole that has emerged as a crucial building block in the fields of medicinal chemistry and materials science. The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties.[1] The specific arrangement of a chloro group at the 3-position and an amine group at the 6-position provides distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals aiming to leverage its unique characteristics.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application in research and development.

Chemical Structure and Identifiers

The structure features a fused benzene and pyrazole ring system. The chlorine atom at position 3 is a key site for nucleophilic substitution or cross-coupling reactions, while the amino group at position 6 offers a handle for amide bond formation, alkylation, or diazotization.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 21413-23-0[1][2] |

| Molecular Formula | C₇H₆ClN₃[1][2] |

| Molecular Weight | 167.60 g/mol [3] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)[1] |

| SMILES | Nc1cc2c(cc1)[nH]nc2Cl[1] |

| Synonyms | 6-Amino-3-chloro-1H-indazole, 3-Chloro-6-aminoindazole[1] |

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 408.7 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | 201.0 ± 23.2 °C | [4] |

| Appearance | Powder or crystals |[5] |

Section 2: Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of this compound involves the reduction of a nitro-precursor, which is a reliable and well-established transformation in organic chemistry.

Proposed Synthetic Pathway

The synthesis initiates from 6-nitroindazole. Chlorination at the 3-position followed by reduction of the nitro group yields the target amine. A more direct route starts with the commercially available 3-chloro-6-nitro-1H-indazole. The reduction of the nitro group is typically achieved through catalytic hydrogenation or by using a metal/acid system like tin(II) chloride in hydrochloric acid.

Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst (e.g., Pd/C) and solvent (e.g., ethanol, methanol, or ethyl acetate) is critical. The palladium surface acts as a template for the adsorption of both hydrogen gas and the nitro compound, facilitating the stepwise reduction to the amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of 3-Chloro-6-nitro-1H-indazole

This protocol describes a standard catalytic hydrogenation procedure. Causality: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. Palladium on carbon (10%) is a highly efficient and reusable catalyst for nitro group reductions.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 3-chloro-6-nitro-1H-indazole (5.0 g, 25.3 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask and stir the suspension.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (0.25 g, 5 mol%) under a nitrogen atmosphere. Expert Insight: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas three times. Maintain a slight positive pressure of hydrogen using a balloon and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: This step is crucial for removing the catalyst, which could interfere with subsequent reactions or biological assays.

-

Isolation: Wash the Celite® pad with additional ethanol (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a pure solid. Expected yield: 85-95%.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Section 3: Spectroscopic and Analytical Characterization

Analytical validation is non-negotiable in drug discovery and development. The following data provide a baseline for the characterization of this compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.0 (br s, 1H, N1-H), ~7.3 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.5 (br s, 2H, -NH₂). Chemical shifts are predictive and should be confirmed experimentally. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. Aromatic carbons typically appear between δ 100-150 ppm. |

| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretching from amine and indazole), ~1620 cm⁻¹ (N-H bending), ~1500-1400 cm⁻¹ (C=C aromatic stretching), ~750 cm⁻¹ (C-Cl stretching). |

| Mass Spec (ESI+) | [M+H]⁺ = 168.03. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |

Section 4: Chemical Reactivity and Application in Medicinal Chemistry

The utility of this compound stems from its multiple reactive sites, which allow for diverse chemical modifications. This scaffold is of high interest due to the established biological activities of indazole derivatives, including their roles as kinase inhibitors in oncology and as antileishmanial agents.[6][7][8][9]

Key Reaction Sites

-

N-6 Amino Group: Readily undergoes acylation, sulfonylation, and reductive amination, allowing for the introduction of various side chains.

-

C-3 Chloro Group: Can be substituted via nucleophilic aromatic substitution (SₙAr) or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

-

N-1 Indazole Nitrogen: Can be alkylated or arylated to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Caption: Key derivatization reactions of this compound.

Significance in Drug Discovery

The indazole moiety is a bioisostere of purine and is known to interact with the hinge region of protein kinases, a critical family of enzymes in cancer signaling pathways. The 6-amino group provides a vector for building out substituents that can target specific pockets in an enzyme's active site, enhancing potency and selectivity. Research into 6-aminoindazole derivatives has shown promising antiproliferative activity in human cancer cell lines.[10] Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as potential antileishmanial candidates, highlighting the scaffold's versatility in addressing infectious diseases.[6][7][8]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical intermediate. The information below is summarized from available Safety Data Sheets (SDS).

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11][12]

-

Skin Irritation (Category 2): Causes skin irritation.[11][12]

-

Eye Irritation (Category 2): Causes serious eye irritation.[11][12]

-

Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[11][13]

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed.[11][12] |

| H315 | Causes skin irritation.[12] |

| H319 | Causes serious eye irritation.[12] |

| H335 | May cause respiratory irritation.[14] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[11] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Minimize dust generation.[11] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents and strong acids.[13] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

Conclusion

This compound is a high-value chemical intermediate with significant potential for the development of novel therapeutics and functional materials. Its well-defined reactive sites allow for predictable and versatile derivatization, making it an ideal starting point for library synthesis in drug discovery campaigns. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock the full potential of this powerful molecular scaffold.

References

- 1. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. 21413-23-0|6-Amino-3-chloro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 5. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. enamine.enamine.net [enamine.enamine.net]

Basic structure and tautomerism of 3-Chloro-1H-indazol-6-amine

An In-Depth Technical Guide to the Core Structure and Annular Tautomerism of 3-Chloro-1H-indazol-6-amine

Abstract

This compound is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural features are pivotal to its function as a versatile building block in the synthesis of pharmacologically active agents. A comprehensive understanding of its fundamental structure, and particularly its prototropic tautomerism, is critical for researchers in drug discovery and development. Tautomerism directly influences the molecule's physicochemical properties, hydrogen bonding capabilities, and three-dimensional shape, all of which dictate its interaction with biological targets.[3] This guide provides a detailed examination of the molecular architecture of this compound, a rigorous analysis of its annular tautomerism, and outlines the definitive experimental and computational methodologies used for its characterization.

Core Molecular Structure

This compound (CAS No. 21413-23-0) is a bicyclic heteroaromatic compound with the molecular formula C₇H₆ClN₃.[4][5] The core of the molecule is an indazole ring system, which results from the fusion of a benzene ring with a pyrazole ring.[6] The substituents, a chlorine atom at the 3-position and an amine group at the 6-position, significantly modulate the electronic properties and reactivity of the indazole scaffold.[4]

The indazole nucleus itself is of immense interest due to its presence in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] The precise placement of the chloro and amino groups on this scaffold provides specific vectors for chemical modification and defines its potential interactions within a biological binding pocket.

| Property | Value | Source |

| CAS Number | 21413-23-0 | [7] |

| Molecular Formula | C₇H₆ClN₃ | [4] |

| Molecular Weight | 167.59 g/mol | [8] |

| SMILES | Nc1cc2c(cc1)[nH]nc2Cl | [4] |

| InChI | InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [4] |

Annular Tautomerism: The 1H- and 2H-Indazole Forms

A defining characteristic of NH-indazoles is annular prototropic tautomerism, an equilibrium wherein a proton shifts between the two nitrogen atoms of the pyrazole ring.[9][10] This results in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. This is not a case of simple resonance; these are distinct structural isomers that rapidly interconvert.[9]

For the parent, unsubstituted indazole, extensive experimental and theoretical studies have established that the 1H-tautomer is the more stable form in the gas phase, in solution, and in the solid state.[6][11] The energy difference is estimated to be approximately 3.6–5.3 kcal/mol in favor of the 1H form.[12]

Influence of Substituents on Tautomeric Equilibrium

The electronic nature of substituents can significantly influence the tautomeric equilibrium. In this compound, we must consider two opposing effects:

-

3-Chloro Group: The chlorine atom is electron-withdrawing via induction. Its placement at the C3 position, adjacent to the pyrazole ring, can influence the acidity of the N-H proton and the relative stability of the conjugate bases, thereby affecting the tautomeric preference.

-

6-Amino Group: The amino group is a strong electron-donating group via resonance. Its effect is transmitted through the benzene ring to the heterocyclic core.

Characterization Methodologies: A Validating Workflow

Determining the predominant tautomeric form and understanding the equilibrium dynamics requires a multi-faceted approach combining computational, spectroscopic, and crystallographic techniques.

Computational Chemistry Protocol

Causality: Before undertaking extensive experimental work, quantum mechanical calculations provide a cost-effective and powerful predictive tool. By calculating the relative free energies of the 1H and 2H tautomers, we can predict their relative populations in both the gas phase and in various solvents using solvation models.[14]

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Generation: Build 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[13][15]

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate solution-phase behavior, re-optimize the structures using a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) for relevant solvents (e.g., water, DMSO).[14]

-

Energy Analysis: Compare the final Gibbs free energies (including ZPVE and thermal corrections) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is predicted to be the more stable and abundant species.

NMR Spectroscopy Protocol

Causality: NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[10] Because the proton exchange between N1 and N2 is typically fast on the NMR timescale, the observed spectrum is often a population-weighted average of the two forms.[3] However, by using specialized techniques and observing specific nuclei, one can deconstruct this average.

Protocol: Variable-Temperature (VT) NMR

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

-

Initial Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. Note the chemical shifts and line shapes of the aromatic and NH protons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe (e.g., in 10°C increments). At each temperature, re-acquire the spectra. If the interconversion is slow enough, the single averaged peaks may broaden, and eventually resolve into two distinct sets of signals corresponding to each tautomer. The temperature at which this occurs is the coalescence temperature.

-

High-Temperature Analysis: If no resolution is seen at low temperatures, gradually increase the temperature. Changes in chemical shifts with temperature can still provide thermodynamic information about the equilibrium.

-

¹⁵N NMR (Optional but Definitive): If available, ¹⁵N NMR is highly informative. The chemical environments of the nitrogen atoms are drastically different between the 1H (pyrrolic and pyridinic nitrogens) and 2H (two pyridinic-type nitrogens) tautomers, leading to very different chemical shifts.[16]

-

Data Analysis: From the integration of the resolved peaks at low temperatures, the equilibrium constant (K_t) can be directly calculated. From the coalescence temperature, the free energy of activation for the interconversion can be determined.

X-ray Crystallography Protocol

Causality: While NMR reveals the behavior in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[17] It definitively identifies which tautomer is present in the crystal lattice and reveals detailed geometric information and intermolecular interactions, such as hydrogen bonding.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[17]

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[17]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods to generate an initial electron density map. The positions of non-hydrogen atoms are determined first.[17]

-

Hydrogen Atom Location: Locate the hydrogen atom on the pyrazole ring from the difference Fourier map. Its unambiguous position on either N1 or N2 confirms the tautomeric form in the solid state.

-

Structural Analysis: Refine the model to obtain final atomic coordinates, bond lengths, bond angles, and details of intermolecular hydrogen bonding and crystal packing.

Implications for Drug Discovery

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of biological activity.

-

Receptor Binding: The two tautomers of 3-Chloro-indazol-6-amine present different hydrogen bond donor-acceptor patterns. The 1H-tautomer has one donor (N1-H) and one acceptor (N2), whereas the 2H-tautomer has the reverse (N2-H donor, N1 acceptor). A protein binding pocket will almost certainly have a preference for one pattern over the other, meaning only one tautomer may be biologically active.[3]

-

Physicochemical Properties: Tautomers are different compounds and thus have different pKa values, logP (lipophilicity), and solubility.[3] These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.

-

Intellectual Property: In patent law, different tautomers can sometimes be considered distinct chemical entities. A thorough understanding and characterization of tautomerism are essential for securing robust intellectual property.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its utility is intrinsically linked to its structure, which is complicated by the phenomenon of annular tautomerism. The equilibrium between the 1H- and 2H-tautomers is sensitive to the molecular environment and can be influenced by the compound's substituents. For drug development professionals, assuming the structure is static or exists as the nominally named 1H form is a potential pitfall. A rigorous, multi-pronged analytical approach, combining computational prediction with definitive spectroscopic (NMR) and crystallographic (X-ray) evidence, is the only self-validating system for characterization. This detailed understanding is paramount for rational drug design, enabling the optimization of target binding and the engineering of favorable pharmacokinetic properties.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 21413-23-0: this compound | CymitQuimica [cymitquimica.com]

- 5. CAS 21413-23-0 | this compound - Synblock [synblock.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:21413-23-0 | Chemsrc [chemsrc.com]

- 8. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tautomer - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3-Chloro-1H-indazol-6-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-1H-indazol-6-amine (CAS Number: 21413-23-0).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive characterization of this important heterocyclic compound. Given the scarcity of publicly available experimental spectra, this guide leverages expert knowledge of spectroscopic techniques and data from structurally related molecules to present a robust predictive analysis.

Introduction

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization Workflow

A common synthetic route to this compound involves the reduction of its nitro precursor, 3-chloro-6-nitro-1H-indazole.[3] This transformation is typically achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. The subsequent characterization workflow is essential to confirm the identity and purity of the final product.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | N1-H |

| ~7.4 | Doublet | 1H | H4 |

| ~6.8 | Doublet | 1H | H7 |

| ~6.5 | Doublet of Doublets | 1H | H5 |

| ~5.0 | Singlet (broad) | 2H | -NH₂ |

Interpretation: The downfield shift of the N1-H proton is characteristic of acidic protons in a heteroaromatic system. The aromatic protons will show coupling patterns consistent with their positions on the benzene ring. The amine protons are expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show seven distinct carbon signals.

| Predicted Chemical Shift (ppm) | Assignment |

| ~145 | C6-NH₂ |

| ~142 | C7a |

| ~135 | C3-Cl |

| ~125 | C3a |

| ~122 | C4 |

| ~110 | C5 |

| ~100 | C7 |

Interpretation: The carbon attached to the amino group (C6) is expected to be significantly deshielded. Similarly, the carbon bearing the chlorine atom (C3) will also be downfield. The other aromatic carbons will appear in the typical aromatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |

| 3200 - 3000 | N-H stretch | Indazole N-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| 800 - 700 | C-Cl stretch | Aryl Halide |

Interpretation: The IR spectrum is expected to be dominated by the characteristic N-H stretching vibrations of the primary amine and the indazole ring. The presence of two bands for the primary amine N-H stretch is due to symmetric and asymmetric stretching modes. The aromatic C=C and C-H stretches will also be prominent.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Predicted Ion |

| 167/169 | [M]⁺ (Molecular Ion) |

| 132 | [M - Cl]⁺ |

| 105 | [M - Cl - HCN]⁺ |

Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks). Common fragmentation pathways for indazoles include the loss of the substituent at the 3-position (chlorine) and the loss of HCN from the pyrazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Inter-connectivity of Spectroscopic Data

The data from these three techniques are complementary and together provide a comprehensive structural confirmation of this compound.

Caption: The complementary nature of NMR, IR, and Mass Spectrometry in the structural elucidation of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and Mass spectroscopic data for this compound. By understanding the expected spectral features and employing the standardized protocols outlined herein, researchers can confidently characterize this molecule, ensuring the integrity and reliability of their scientific investigations. The synergistic use of these analytical techniques is paramount for the unambiguous structural confirmation of novel and existing chemical entities in the field of drug discovery and development.

References

The Indazole Scaffold: A Privileged Motif Driving Therapeutic Innovation in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, delving into its fundamental characteristics, its role as a versatile pharmacophore in various therapeutic areas, and the underlying mechanisms of action. We will explore its prominence in oncology, inflammation, neurodegenerative disorders, and infectious diseases, supported by structure-activity relationship (SAR) studies, key experimental data, and visualizations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of novel indazole-based therapeutics.

The Indazole Nucleus: A Foundation of Versatility

Indazole, also known as benzpyrazole, is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[1] This arrangement results in a stable, 10-π electron aromatic system.[2] A key feature of indazole is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers, with the 1H-form being the more thermodynamically stable and predominant tautomer.[1][3] This tautomeric flexibility, combined with the presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), provides the scaffold with the ability to engage in diverse and crucial interactions with biological macromolecules.

The indazole moiety is often considered a bioisostere of endogenous structures like indole and purine bases (adenine and guanine), allowing it to mimic their interactions with biological targets.[2][4] Furthermore, it can serve as a bioisosteric replacement for a phenol group, often improving metabolic stability by being less susceptible to phase I and II metabolism.[5][6] These characteristics underpin its status as a privileged scaffold in drug discovery.

The Indazole Scaffold in Oncology: Targeting Uncontrolled Cell Proliferation

The indazole core is a prominent feature in numerous anticancer agents, particularly as a scaffold for kinase inhibitors.[7][8] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[7]

Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[7] The indazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Signaling Pathway: VEGFR and FGFR Inhibition by Indazole-Based Drugs

Caption: Inhibition of VEGFR and FGFR signaling by indazole-based drugs.

Prominent Indazole-Containing Anticancer Drugs

Several FDA-approved anticancer drugs feature the indazole scaffold, highlighting its clinical significance.[8][9]

| Drug Name | Target(s) | Approved Indications | Reference(s) |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Advanced renal cell carcinoma | [2][8] |

| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-KIT | Advanced renal cell carcinoma, soft tissue sarcoma | [1][2][8] |

| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and primary peritoneal cancer | [1][7] |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | [8] |

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the anticancer activity of indazole derivatives. For instance, in a series of 1H-indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), it was found that substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group and at the 4-position with a carboxamide linked to a 3-(4-methylpiperazin-1-yl)phenyl moiety resulted in a compound with potent FGFR1 inhibitory activity (IC50 = 30.2 ± 1.9 nM).[1] Similarly, for epidermal growth factor receptor (EGFR) inhibitors, modifications on the indazole core led to compounds with strong potency against EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively.[1][10]

Indazole Derivatives in Combating Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Indazole-containing compounds have demonstrated significant anti-inflammatory properties, with some derivatives advancing to clinical use.[11][12]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.[11][12] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12][13]

Workflow: In Vitro Evaluation of Anti-inflammatory Activity

Caption: A typical workflow for assessing the in vitro anti-inflammatory potential of indazole compounds.

Key Anti-inflammatory Indazoles

-

Benzydamine : A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, used for the relief of pain and inflammation.[1][2]

-

Bendazac : Another NSAID containing the 1H-indazole scaffold, used topically for inflammatory conditions.[1][2]

Studies have shown that compounds like 5-aminoindazole exhibit significant COX-2 inhibitory activity, with IC50 values in the micromolar range, contributing to their anti-inflammatory effects.[11]

The Emerging Role of Indazoles in Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a significant therapeutic challenge. The indazole scaffold has emerged as a promising framework for the development of neuroprotective agents.[2][14]

Mechanism of Action: Modulating Neurological Targets

Indazole derivatives have been shown to interact with several targets relevant to neurodegeneration, including:

-

Monoamine Oxidase (MAO) : Inhibition of MAO-B is a strategy to increase dopamine levels in the brain for the treatment of Parkinson's disease.[1][14]

-

Glycogen Synthase Kinase 3 (GSK-3) : GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[14]

-

c-Jun N-terminal Kinase 3 (JNK3) : JNK3 is primarily expressed in the brain and plays a role in neuronal apoptosis. Selective JNK3 inhibitors are being investigated for neuroprotection.[2][15]

A recent study identified an indazole derivative with excellent JNK3 inhibitory activity (IC50 = 85.21 nM) and over 100-fold selectivity against other JNK isoforms, demonstrating neuroprotective effects in in vitro and in vivo models of Parkinson's disease.[15]

Antimicrobial and Antiviral Potential of the Indazole Scaffold

The indazole nucleus is also a valuable scaffold for the development of agents to combat infectious diseases.[2][16]

Antibacterial and Antifungal Activity

Indazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] For example, certain 2H-indazole derivatives have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more active than the reference drug metronidazole.[18] Additionally, some indazoles have exhibited inhibitory activity against Candida albicans and Candida glabrata.[18]

Anti-HIV Activity

The indazole scaffold has been explored for the development of anti-HIV agents, with some derivatives showing inhibitory activity against key viral enzymes.[1][2]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to assess the COX-2 inhibitory potential of indazole derivatives.[11][12]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Indazole test compounds

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare stock solutions of the indazole test compounds and celecoxib in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control at various concentrations. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and valuable motif in medicinal chemistry. Its ability to serve as a privileged scaffold and a bioisostere has led to the development of numerous clinically successful drugs and promising therapeutic candidates across a wide range of diseases. The continued exploration of the indazole chemical space, guided by structure-based drug design, fragment-based approaches, and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and more effective medicines. Future research should focus on enhancing the selectivity of indazole derivatives to minimize off-target effects and further investigating their potential in emerging therapeutic areas.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]

- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Substituted Indazoles: From Classical Methods to Modern Catalytic Strategies

Abstract

The indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[2][3] While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] This technical guide provides an in-depth exploration of the discovery and synthesis of substituted indazoles, designed for researchers, scientists, and drug development professionals. We will traverse the historical landscape of classical synthetic routes and delve into the nuances of modern, highly efficient catalytic methodologies. This guide emphasizes the causality behind experimental choices, provides validated protocols for key transformations, and employs data visualization to clarify complex mechanisms and workflows, thereby offering a comprehensive resource for the synthesis and application of this vital heterocyclic motif.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][5] This structural duality, combined with the ability to functionalize at multiple positions, provides a versatile three-dimensional framework for interacting with biological targets. The indazole nucleus can act as a bioisostere for other important structures like indoles or phenols, offering advantages in metabolic stability and lipophilicity. Its capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (pyridine-like nitrogen), is pivotal to its role in interacting with enzyme active sites, particularly protein kinases.

The significance of the indazole scaffold is underscored by its presence in numerous FDA-approved drugs, such as:

-

Pazopanib & Axitinib: Multi-targeted tyrosine kinase inhibitors used in cancer therapy.[1][2]

-

Niraparib: A PARP inhibitor for treating certain types of cancer.[2][4]

-

Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[6]

-

Benzydamine: A locally acting nonsteroidal anti-inflammatory drug (NSAID).[5]

The widespread therapeutic application of these molecules continually fuels the demand for novel, efficient, and scalable synthetic routes to access structurally diverse indazole derivatives.[6][7]

Classical Synthesis of Indazoles: The Foundational Routes

The earliest methods for constructing the indazole ring, while sometimes reliant on harsh conditions, are well-established and often utilize readily available starting materials.[8] These classical routes laid the groundwork for all subsequent synthetic developments.

The Jacobson Indazole Synthesis

A traditional method for preparing 1H-indazoles, the Jacobson synthesis typically involves the cyclization of N-acylated-o-toluidines upon treatment with a nitrosating agent.[8] The causality here lies in the in-situ generation of an N-nitroso species which readily undergoes intramolecular cyclization.

Caption: Workflow for the Jacobson Indazole Synthesis.

Experimental Protocol: Jacobson Synthesis of 1H-Indazole [8]

-

Acetylation: Slowly add o-toluidine (1 mole) to a mixture of glacial acetic acid and acetic anhydride (1.2 moles).

-

Nitrosation: Cool the resulting solution in an ice bath to between +1°C and +4°C. Introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) while vigorously stirring and maintaining the temperature. The completion of nitrosation is indicated by a persistent black-green color.

-

Workup: Pour the reaction mixture onto a mixture of ice and water. The separated oil is extracted with benzene.

-

Cyclization: Wash the benzene extract with ice water and then treat it with methanol. Add a solution of sodium methoxide in methanol dropwise to the cooled benzene solution. Gas evolution will be observed.

-

Heating & Extraction: After gas evolution ceases, briefly boil the solution on a steam bath. After cooling, extract the solution with 2N and 5N hydrochloric acid.

-

Isolation: Combine the acid extracts and treat with excess ammonia to precipitate the indazole product.

-

Purification: Collect the crude indazole by filtration, wash with water, and dry. The product can be purified by vacuum distillation to yield colorless 1H-indazole.

The Davis-Beirut Reaction

A notable and versatile method for the synthesis of 2H-indazoles is the Davis-Beirut reaction.[9][10] This reaction is appealing because it uses inexpensive starting materials and avoids toxic metals.[9] The core transformation is an N,N-bond forming heterocyclization of a suitable ortho-nitrobenzyl derivative, which can be catalyzed by either acid or base.[9][11]

The base-catalyzed mechanism begins with the deprotonation of an N-substituted 2-nitrobenzylamine, creating a carbanion.[9] This carbanion then attacks the nitro group, initiating a cyclization cascade that ultimately forms the 2H-indazole ring.[9][11]

Caption: Base-catalyzed Davis-Beirut reaction mechanism.

The reaction can also proceed via an o-nitrosobenzaldehyde intermediate, which condenses with a primary amine to form an o-nitrosobenzylidine imine.[11] This imine is a pivotal intermediate that undergoes the N,N-bond forming heterocyclization.[11] Photochemical methods have been developed to access N-aryl targets, which were traditionally challenging under alkaline conditions.[12][13]

Modern Synthetic Methodologies: The Era of Catalysis

While classical methods are foundational, modern drug discovery demands higher efficiency, milder conditions, and greater functional group tolerance.[8] Transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of complex derivatives with remarkable precision and atom economy.[14]

Transition-Metal-Catalyzed C-H Activation/Annulation

The direct functionalization of C–H bonds is a powerful strategy that avoids pre-functionalization of starting materials, thus shortening synthetic sequences.[14][15] Rhodium(III), Cobalt(III), and Palladium(II) catalysts have been particularly successful in this arena.[14][15][16]

A common strategy involves the reaction of azobenzenes with various coupling partners, such as aldehydes or alkynes, where the azo group acts as a directing group to facilitate ortho C-H activation.[14][16] This is followed by an annulation/cyclization cascade to build the indazole ring in a single step.[15][17]

Caption: General workflow for Rh(III)-catalyzed indazole synthesis.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles [14][17]

-

Vessel Preparation: To an oven-dried reaction vessel, add the azobenzene derivative (0.2 mmol), (Cp*RhCl₂)₂ (5 mol%), and AgSbF₆ (20 mol%).

-

Reagent Addition: Add the aldehyde (0.4 mmol) and dioxane (1.0 mL) to the vessel.

-

Reaction: Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2H-indazole product.

Cycloaddition Reactions

The [3+2] cycloaddition of arynes with diazo compounds or hydrazones presents a very direct and efficient route to substituted 1H-indazoles.[18][19] Arynes, highly reactive intermediates, are typically generated in situ from o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like CsF.[18] This method offers mild reaction conditions and accommodates a wide range of functional groups.[18][19]

Table 1: Comparison of Key Synthetic Methodologies

| Method | Tautomer | Key Precursors | Conditions | Advantages | Limitations |

| Jacobson Synthesis | 1H-Indazole | N-Acyl-o-toluidines | Strongly acidic, nitrosating agents | Uses simple precursors | Harsh conditions, generation of nitrous gases |

| Davis-Beirut Reaction | 2H-Indazole | o-Nitrobenzylamines | Base or acid catalysis | Inexpensive materials, versatile | Can have issues with N-aryl targets under base catalysis |

| Rh(III)-Catalyzed C-H Activation | 2H-Indazole | Azobenzenes, Aldehydes | 80-100 °C, Rh catalyst | High atom economy, functional group tolerance | Requires directing group, expensive catalyst |

| Aryne [3+2] Cycloaddition | 1H-Indazole | Aryl triflates, Hydrazones | Room temp, fluoride source | Very mild, broad scope | Requires synthesis of aryne precursor |

Causality and Field-Proven Insights

-

Choice of Catalyst: The selection of a transition metal is critical. Rhodium(III) and Cobalt(III) are often chosen for C-H activation due to their ability to form stable, high-valent metallacycle intermediates which are key to the catalytic cycle.[15][16] Palladium catalysts are frequently employed in cross-coupling reactions to form C-N bonds, which can be a key step in constructing the indazole ring from halo-aromatic precursors.[6]

-

Directing Groups: In C-H activation strategies, the directing group (e.g., azo, oxime) is not merely an inert part of the molecule.[15] It actively coordinates to the metal center, positioning it in close proximity to the target C-H bond. This chelation assistance lowers the activation energy for C-H cleavage, ensuring high regioselectivity that would be impossible to achieve otherwise.

-

Solvent and Additives: The choice of solvent can dramatically influence reaction outcomes. In many transition-metal-catalyzed reactions, polar aprotic solvents like dioxane or DCE are used to solubilize both the organic substrates and the inorganic catalyst salts.[14] Additives like silver salts (e.g., AgSbF₆) often act as halide scavengers, generating a more catalytically active, cationic metal species.[14][17]

Conclusion and Future Directions

The synthesis of substituted indazoles has evolved from classical, often harsh, procedures to highly sophisticated and efficient transition-metal-catalyzed strategies. The advent of C-H activation and modern cycloaddition reactions has opened doors to unprecedented molecular diversity, allowing for the rapid construction of complex indazole libraries for drug discovery.[14][20][21]

Future challenges and opportunities lie in the development of even more sustainable and economical methods.[6] This includes the use of earth-abundant metal catalysts (e.g., copper, iron), metal-free catalytic systems, and protocols that utilize green solvents and minimize waste.[6][22] As our understanding of the biological roles of indazole-containing molecules continues to expand, the demand for innovative synthetic methodologies will undoubtedly grow, ensuring that this privileged scaffold remains at the forefront of medicinal chemistry research.[3][23]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benchchem.com [benchchem.com]

- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 10. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Indazole synthesis [organic-chemistry.org]

- 19. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. 2H-Indazole synthesis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-Chloro-1H-indazol-6-amine Derivatives: A Guide to Target Identification and Validation

Abstract

The 1H-indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its inherent ability to interact with the hinge region of protein kinases has established it as a premier framework for the development of targeted therapeutics, particularly in oncology. The specific starting material, 3-Chloro-1H-indazol-6-amine, offers a versatile chemical handle for the synthesis of diverse derivative libraries. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to identify and validate the most promising therapeutic targets for novel derivatives of this indazole core. We will move beyond mere protocols to explain the causal reasoning behind experimental choices, focusing on a logical, self-validating workflow designed to rigorously characterize novel chemical entities. The primary focus will be on the protein kinase families that have shown the most significant promise as targets for indazole-based compounds.

The Indazole Scaffold: A Foundation for Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of purine, allowing it to function as an effective ATP-competitive inhibitor.[1] Many successful anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature this core structure and function by targeting protein kinases.[1] Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[1][2] Derivatives of the 3-amino-1H-indazole substructure, in particular, are known to form key hydrogen bond interactions within the ATP-binding pocket of kinases, serving as an effective "hinge-binding" fragment.[3][4] The this compound core is an ideal starting point for generating libraries of such derivatives, with the 6-amino group providing a facile point for synthetic elaboration to explore structure-activity relationships (SAR).

This guide will focus on three high-value kinase target families for which indazole derivatives have shown significant promise:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Aurora Kinases (AURKs)

-

Phosphoinositide 3-Kinases (PI3Ks)

For each target class, we will present the scientific rationale, a detailed target validation workflow, and the necessary experimental protocols.

Target Family I: Vascular Endothelial Growth Factor Receptors (VEGFRs)

Rationale for Targeting VEGFRs

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[5] The VEGF signaling pathway is a primary driver of angiogenesis. VEGF ligands bind to their receptors (VEGFR-1, -2, and -3) on the surface of endothelial cells, activating downstream signaling cascades that promote cell proliferation, migration, and survival.[5] VEGFR-2 is considered the principal mediator of the angiogenic effects of VEGF.[6][7] Therefore, inhibiting VEGFR-2 kinase activity is a clinically validated strategy to suppress tumor angiogenesis and growth.[6] The indazole scaffold is a key component of several approved VEGFR inhibitors, making this target class a logical starting point for novel this compound derivatives.[5]

The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This creates docking sites for signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-AKT pathways, which collectively drive the angiogenic process.

Experimental Validation Workflow

A tiered approach is essential for validating a new derivative as a VEGFR-2 inhibitor. This workflow ensures that resources are spent efficiently, moving from high-throughput biochemical assays to more complex cell-based and selectivity assessments.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50) in a cell-free system. The ADP-Glo™ assay is a luminescence-based method that measures ADP produced by the kinase reaction.[8]

-

Objective: To determine the biochemical IC50 of a derivative against recombinant human VEGFR-2.

-

Principle: Kinase activity produces ADP. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is used to generate light in a luciferase reaction. The light signal is proportional to kinase activity.

-

Materials:

-

Recombinant human VEGFR-2 kinase.

-